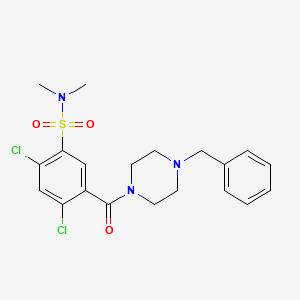![molecular formula C23H25N3O4 B3482056 (2Z)-N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3482056.png)
(2Z)-N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Descripción general
Descripción
(2Z)-N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound known for its unique structural and photophysical properties This compound is part of the chromene family, which is characterized by a benzopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 7-diethylamino-4-hydroxycoumarin with 4-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfuric acid or sodium hydroxide as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2Z)-N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong emission properties.
Biology: Employed in cell imaging and tracking studies.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of (2Z)-N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chromene core can intercalate with DNA, affecting its function. These interactions can lead to changes in cellular processes, making it useful in biological studies .
Comparación Con Compuestos Similares
Similar Compounds
7-diethylamino-4-hydroxycoumarin: Shares the diethylamino group and chromene core but lacks the methoxyphenyl and acetyl groups.
4-methoxybenzaldehyde derivatives: Contain the methoxyphenyl group but differ in the rest of the structure.
Uniqueness
(2Z)-N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer specific photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over fluorescence and chemical behavior .
Propiedades
IUPAC Name |
N-acetyl-7-(diethylamino)-2-(4-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-5-26(6-2)18-10-7-16-13-20(22(28)24-15(3)27)23(30-21(16)14-18)25-17-8-11-19(29-4)12-9-17/h7-14H,5-6H2,1-4H3,(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXIXZFLMUUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)OC)O2)C(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(4-bromophenyl)-2-[(cyclopropylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3481978.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3481994.png)
![ETHYL 2-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3481997.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3482002.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3482010.png)

![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3482024.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3482034.png)
![[2-(3-ETHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B3482036.png)
![3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3482041.png)
![6-bromo-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3482058.png)
![methyl 4,5-dimethoxy-2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3482061.png)
![3-Methyl-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B3482075.png)
